Product packaging for Methyl 3,4-dihydro-2H-pyran-6-carboxylate(Cat. No.:CAS No. 129201-92-9)

Methyl 3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B152699
CAS No.: 129201-92-9
M. Wt: 142.15 g/mol
InChI Key: VMRNOXLRRZQVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-dihydro-2H-pyran-6-carboxylate ( 73784-47-1) is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . The compound should be stored sealed in a dry environment at 2-8°C . Safety information indicates that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . As a dihydropyran derivative, this ester is a valuable synthetic intermediate and building block in organic chemistry . This class of compounds is frequently utilized in research to construct more complex molecular architectures, including natural products and active pharmaceutical ingredients (APIs) . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B152699 Methyl 3,4-dihydro-2H-pyran-6-carboxylate CAS No. 129201-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRNOXLRRZQVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560685
Record name Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129201-92-9
Record name Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 3,4 Dihydro 2h Pyran 6 Carboxylate and Its Analogues

Chemo- and Regioselective Synthesis of the 3,4-Dihydro-2H-Pyran-6-carboxylate Scaffold

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of complex molecules to avoid the formation of unwanted byproducts and simplify purification processes. Modern methods for constructing 3,4-dihydro-2H-pyrans often involve the reaction of ylidene derivatives of methylene-active compounds with β-oxo derivatives of acids or ketones. nih.govbeilstein-journals.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. growingscience.com These one-pot procedures are powerful tools for synthesizing dihydropyran libraries. rsc.org A common MCR for producing 2-amino-3-cyano-4H-pyran derivatives involves the condensation of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound. rsc.orgbohrium.com The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization. mdpi.comresearchgate.net Various catalysts, including reusable and green options, have been developed to promote these transformations under mild conditions. mdpi.com

The versatility of MCRs allows for the synthesis of a wide range of structurally diverse pyran derivatives by varying the starting materials. bohrium.comresearchgate.net For instance, using 5-hydroxy-2-methyl-4H-pyran-4-one with carbonyl compounds and Meldrum's acid has been explored to create complex dihydropyrano[3,2-b]pyran-2,8-diones. researchgate.net

Cycloaddition reactions are fundamental strategies for ring formation. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a common method for accessing 3,4-dihydropyrans, often involving the reaction of α,β-unsaturated carbonyl compounds (heterodienes) with electron-rich alkenes (heterodienophiles). organic-chemistry.orgau.dk These reactions can be catalyzed by C2-symmetric bis(oxazoline)-Cu(II) complexes, achieving high diastereo- and enantioselectivity. organic-chemistry.org

The formal [3+3] cycloaddition approach is another powerful strategy. researchgate.net This method can involve the condensation of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds. researchgate.net For example, N-heterocyclic carbene (NHC) organocatalysis has been used to facilitate the [3+3] cyclization of enals and 1,3-dicarbonyl compounds to form trisubstituted dihydropyranones. mdpi.comnih.gov This approach allows for the generation of cyclic rings with new stereogenic centers in a controlled manner. researchgate.net

Both organocatalysis and metal catalysis have revolutionized the synthesis of dihydropyran derivatives, offering mild and highly selective pathways.

Organocatalysis: Chiral secondary amines are effective organocatalysts for the enantioselective functionalization of carbonyl compounds. au.dk They can catalyze domino reactions, such as the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, followed by cyclization to yield 3,4-dihydropyrans with excellent enantioselectivities. au.dk N-Heterocyclic carbenes (NHCs) are another prominent class of organocatalysts used for synthesizing dihydropyranones through various annulation strategies, including [3+3] and [4+2] cycloadditions. mdpi.comnih.gov The use of organic catalysts is often favored as it aligns with green chemistry principles, as these catalysts are typically metal-free, stable, and non-toxic. rsc.org

Metal Catalysis: A diverse range of metal catalysts are employed in dihydropyran synthesis. Cooperative catalysis, combining a metal catalyst like iridium with an organocatalyst, has emerged as a powerful strategy for transformations that are otherwise difficult to achieve. rsc.org Ruthenium carbene complexes (e.g., Grubbs' catalysts) can catalyze olefin metathesis followed by double bond migration of allyl ethers to form cyclic enol ethers. organic-chemistry.org Palladium-catalyzed reactions, such as the dehydrogenative [4+2] annulation of 2-methyl-1,3-cycloalkanediones with olefins, provide polysubstituted dihydropyran derivatives in good yields. researchgate.net Ta-MOF (Tantalum-Metal Organic Framework) nanostructures have also been developed as reusable catalysts for synthesizing 1,4-dihydropyran derivatives. frontiersin.org

Interactive Table: Comparison of Catalytic Systems in Dihydropyran Synthesis
Catalyst TypeExample CatalystReaction TypeKey Advantages
Organocatalyst (S)-2-[Bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidineDomino Michael-CyclizationHigh enantioselectivity (up to 93% ee), broad substrate scope. au.dk
Organocatalyst N-Heterocyclic Carbene (NHC)[3+3] AnnulationHigh yields (up to 98%), excellent enantioselectivity (>90% ee). mdpi.comnih.gov
Metal Catalyst C2-symmetric bis(oxazoline)-Cu(II)Hetero-Diels-AlderHigh diastereo- and enantioselectivity. organic-chemistry.org
Metal Catalyst Grubbs' Catalyst (Ruthenium)Olefin MetathesisForms cyclic enol ethers from allyl ethers. organic-chemistry.org
Metal Catalyst Ta-MOF NanostructuresMulticomponent ReactionReusable, efficient under mild conditions. frontiersin.org
Cooperative Iridium & OrganocatalystVariousEnables previously unattainable transformations with high stereocontrol. rsc.org

The biological activity of chiral molecules is often dependent on their specific three-dimensional structure, making stereoselective synthesis a critical goal. mdpi.com Organocatalysis has been particularly successful in achieving high levels of stereocontrol in the synthesis of dihydropyrans. nih.gov

An organocatalytic domino Michael-hemiacetalization reaction can produce functionalized dihydro- and tetrahydropyrans with good to excellent stereoselectivities. nih.gov This approach can build up to four contiguous stereocenters with high control. nih.gov Similarly, the enantioselective addition of 1,3-cycloalkanediones to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, yields dihydropyrans with excellent enantioselectivities (up to 93% ee). au.dk

An efficient diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media. nih.govsemanticscholar.org This method produces only one diastereomer, with the trans configuration of substituents at the C2 and C4 positions confirmed by X-ray diffraction. semanticscholar.orgresearchgate.net Rhodium-catalyzed asymmetric carboxylation of certain allylic bromides has also been developed to create stereogenic carbon centers bearing two different carboxylates with high yields and enantioselectivities. nih.gov

Interactive Table: Examples of Stereoselective Syntheses of Dihydropyran Derivatives
Reaction TypeCatalyst/MethodProduct TypeStereoselectivity
Domino Michael-HemiacetalizationChiral OrganocatalystDihydropyransGood to excellent diastereo- and enantioselectivity (up to 94% ee). nih.gov
Michael Addition-CyclizationChiral Secondary AmineDihydropyransExcellent enantioselectivity (up to 93% ee). au.dk
Reaction of Ketonitriles & AldehydesAcidic MediaDihydropyran-4-carboxamidesHigh diastereoselectivity (single diastereomer). nih.govsemanticscholar.org
Asymmetric CarboxylationRhodium CatalystGeminal-dicarboxylatesHigh enantioselectivity. nih.gov

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being integrated into synthetic methodologies. mdpi.com This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions like microwave irradiation. mdpi.comresearchgate.net

Multicomponent reactions are inherently green due to their high atom economy and procedural simplicity. rsc.org The development of reusable catalysts, such as Ta-MOF nanostructures or KOH-loaded CaO, further enhances the sustainability of these processes by allowing the catalyst to be easily separated and used in multiple reaction cycles without a significant loss of activity. growingscience.comfrontiersin.org

Eliminating volatile organic solvents is a primary goal of green chemistry. researchgate.net

Solvent-Free Synthesis: Many syntheses of dihydropyran derivatives can be performed under solvent-free or "neat" conditions. researchgate.net For example, a one-pot, three-component condensation of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin (B602359) can be catalyzed by DABCO under solvent-free conditions, offering short reaction times and excellent yields. researchgate.net Similarly, using KOH-loaded CaO as a catalyst for the reaction of aromatic aldehydes, malononitrile, and ethyl acetoacetate (B1235776) proceeds efficiently without a solvent. growingscience.comresearchgate.net Microwave irradiation is often combined with solvent-free conditions to accelerate reaction rates significantly. researchgate.netcem.com

Aqueous Media: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. researchgate.net Catalyst-free multicomponent domino reactions have been reported in aqueous media to afford a wide range of dihydropyran derivatives from simple reactants like formaldehyde (B43269) and 1,3-dicarbonyl compounds. researchgate.net The synthesis of 1,4-dihydropyridine (B1200194) derivatives, structurally related to dihydropyrans, has been successfully developed via a one-pot reaction in water under refluxing conditions, demonstrating the feasibility of aqueous synthesis for these heterocyclic systems. researchgate.net

Catalyst Design for Reusability and Efficiency

The synthesis of dihydropyran rings, the core structure of Methyl 3,4-dihydro-2H-pyran-6-carboxylate, often relies on cycloaddition reactions such as the Hetero-Diels-Alder (HDA) reaction. illinois.edu The efficiency and reusability of the catalysts employed are critical for sustainable chemical production. Modern catalyst design focuses on heterogeneous systems, which facilitate easy separation from the reaction mixture, enabling recovery and reuse. nih.gov

Key strategies in designing reusable and efficient catalysts include the use of metal-organic frameworks (MOFs), functionalized magnetic nanoparticles, and immobilized metal complexes.

Metal-Organic Frameworks (MOFs): MOFs have emerged as highly effective heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. researchgate.net For the synthesis of pyran analogues, copper and tantalum-based MOFs have demonstrated high catalytic activity. A novel 2D copper MOF, for instance, has been used for the green synthesis of tetrahydrobenzo[b]pyrans, achieving high yields. researchgate.net This catalyst showed remarkable reusability, maintaining its high efficiency for up to seven cycles. researchgate.net Similarly, Ta-MOF nanostructures have been successfully employed as a reusable nanocatalyst for synthesizing 1,4-dihydropyran derivatives through multicomponent reactions. frontiersin.org

Functionalized Nanoparticles: Magnetic nanoparticles functionalized with acidic or basic groups serve as another class of highly reusable catalysts. Their magnetic core allows for simple separation from the reaction medium using an external magnet. For example, magnetic silica (B1680970) functionalized with specific chemical groups has been used to catalyze the synthesis of dihydropyrano analogues. nih.gov The catalyst's efficiency is often demonstrated over several consecutive cycles with minimal loss of activity. nih.govmjbas.com

Immobilized Complexes: Chiral bis(oxazoline)-copper complexes are known to efficiently catalyze Diels-Alder reactions. nih.govresearchgate.net To enhance their reusability, these complexes can be immobilized on solid supports or designed for precipitation after the reaction. One method involves the formation of charge-transfer complexes that can be easily precipitated and recovered for subsequent runs, maintaining high activity and enantioselectivity for up to ten cycles. nih.gov

The table below summarizes the performance of various reusable catalysts in the synthesis of pyran derivatives.

Catalyst SystemReaction TypeYield (%)Reusability (Cycles)Reference
2D Copper MOFTetrahydrobenzo[b]pyran Synthesis957 researchgate.net
Ta-MOF Nanostructures1,4-dihydropyran Synthesis955 frontiersin.orgnih.gov
Nd₂O₃ Nanoparticles4H-Pyran Synthesis933 mjbas.com
Chiral bis(oxazoline)-copper complexDiels-Alder ReactionHigh10 nih.gov
Fe₃O₄@PhSO₃H4H-pyran Synthesis97Not specified nih.gov

Optimization of Reaction Conditions for Industrial and Laboratory Scale Production

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness, both in laboratory research and on an industrial scale. For the synthesis of this compound and related compounds, key parameters include temperature, solvent, catalyst concentration, and reaction time.

Laboratory Scale Optimization: At the laboratory scale, the focus is often on achieving high yields and selectivity under mild and convenient conditions. Studies on the synthesis of related dihydropyrans show that solvent choice significantly impacts reaction outcomes. Protic solvents like ethanol (B145695) have been found to produce higher yields compared to aprotic solvents in certain multicomponent reactions for pyran synthesis. nih.gov Catalyst screening is also a common optimization step. For the synthesis of 4H-pyran derivatives, Neodymium (III) oxide (Nd₂O₃) was identified as a highly efficient catalyst compared to others like Al₂O₃, MgO, and CaO, drastically reducing reaction time from hours to minutes while achieving a 93% yield. mjbas.com The oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to the corresponding aldehyde, a close analogue, was optimized by testing various reagents, with a combination of BAIB and TEMPO proving to be the most efficient and clean method. nih.gov

Industrial Scale Production: For industrial production, the focus shifts to cost, safety, and process efficiency, often favoring continuous flow processes over batch reactions. The synthesis of glutaraldehyde (B144438), which can be produced from dihydropyran precursors, provides insight into industrial-scale considerations. wikipedia.orggoogleapis.com Patents describe processes for preparing glutaraldehyde precursors by hydrating 2-alkoxy-3,4-dihydropyran in the presence of an acid catalyst. googleapis.comepo.org The optimization here involves controlling the molar ratio of water to the dihydropyran (typically between 1:1 and 3:1) and the temperature (30 to 100°C) to prevent the formation of by-products and polymers. googleapis.comepo.org

Continuous production in microchannel reactors offers significant advantages over traditional semi-batch processes, including better temperature control for exothermic reactions, improved safety, and higher yield and purity. aidic.it In a comparable continuous synthesis, optimizing the molar ratio of reactants, reaction temperature, and residence time led to a 5.1% increase in yield and a 1.2% increase in purity compared to the semi-batch process. aidic.it Such principles are directly applicable to the large-scale synthesis of this compound.

The following table illustrates the effect of optimizing various reaction conditions.

ParameterCondition AYield A (%)Condition BYield B (%)ScaleReference
CatalystWithout Catalyst0 (after 12h)Nd₂O₃93 (after 45 min)Laboratory mjbas.com
SolventTHF/DCMPoorEthanol96Laboratory nih.gov
Temperature-10°CLower Yield0°C80.3Industrial (Continuous) aidic.it
Water:Reactant RatioExcess WaterBy-products form1:1 to 3:1Optimized PrecursorIndustrial googleapis.com
Process TypeSemi-batch75.2Continuous Flow80.3Industrial aidic.it

Reactivity and Transformative Chemistry of Methyl 3,4 Dihydro 2h Pyran 6 Carboxylate

Electrophilic and Nucleophilic Reactions of the Dihydropyran Ring

The dihydropyran ring of Methyl 3,4-dihydro-2H-pyran-6-carboxylate possesses both nucleophilic (the double bond) and electrophilic centers, leading to a rich and varied reaction chemistry.

Functionalization of the Pyran Ring System

The electron-rich double bond in the dihydropyran ring is susceptible to attack by electrophiles. While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity of dihydropyrans suggests that reactions such as halogenation, hydrohalogenation, and epoxidation are feasible, leading to a variety of functionalized tetrahydropyran (B127337) derivatives.

Conversely, the presence of the electron-withdrawing ester group activates the double bond towards nucleophilic attack, particularly in a conjugate or Michael-type addition. For structurally related 5-acyl-3,4-dihydro-2H-pyrans, reactions with various nucleophiles have been extensively studied. These compounds possess two primary electrophilic centers: the C-6 position of the pyran ring (vulnerable to 1,4-addition) and the carbonyl carbon of the acyl group (susceptible to 1,2-addition). The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions. researchgate.net

C-Nucleophiles: Organometallic reagents and enolates are common carbon-based nucleophiles that react with acyl-dihydropyrans. The outcome of these reactions can be either 1,2- or 1,4-addition, and in some cases, may lead to ring-opening of the pyran system. For instance, the reaction of 5-trifluoroacetyl-3,4-dihydro-2H-pyran with Grignard reagents can yield both 1,2- and 1,4-addition products, depending on the specific Grignard reagent used. researchgate.net

N-Nucleophiles: Nitrogen-based nucleophiles, such as amines and hydrazines, also readily react with acyl-dihydropyrans. These reactions often result in the formation of new heterocyclic systems through a cascade of reactions that may include nucleophilic addition, ring-opening, and subsequent cyclization. researchgate.net For example, the reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole-fused pyrans. researchgate.net

The general reactivity of 2H-pyran-2-ones, which share some structural similarities, also highlights the susceptibility of the C-2, C-4, and C-6 positions to nucleophilic attack, often leading to ring-opening and rearrangement reactions. acs.org

Transformations at the Ester Moiety

The ester group of this compound is a key functional handle for further molecular elaboration. Standard ester transformations are applicable, providing access to a range of derivatives. These transformations include:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-carboxy-3,4-dihydro-2H-pyran. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.

Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst can be used to exchange the methyl group for other alkyl or aryl groups.

Reduction: The ester can be reduced to the corresponding primary alcohol, (3,4-dihydro-2H-pyran-6-yl)methanol, using powerful reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized.

Grignard Reaction: Treatment with Grignard reagents can convert the ester into a tertiary alcohol, where two of the substituents on the alcohol carbon are derived from the Grignard reagent.

These transformations of the ester moiety significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Stereochemical Control in Derivatization Reactions

Achieving stereocontrol in the derivatization of this compound is crucial for its application in the synthesis of chiral molecules. The focus of stereochemical control lies in the reactions that create new stereocenters on the dihydropyran ring. While specific studies on the stereoselective derivatization of this particular molecule are not prevalent in the provided search results, general strategies for the stereocontrolled synthesis and functionalization of dihydropyrans can be inferred.

The enantioselective synthesis of dihydropyran derivatives is a well-established field, with methods such as hetero-Diels-Alder reactions catalyzed by chiral Lewis acids being particularly powerful. acs.orgrsc.org These reactions allow for the construction of the dihydropyran ring with high levels of enantiomeric excess. Similarly, organocatalytic domino reactions, such as Michael-hemiacetalization sequences, have been developed for the asymmetric synthesis of functionalized dihydropyrans. acs.org

For the derivatization of a pre-existing dihydropyran ring, such as in this compound, stereochemical control can be achieved through several approaches:

Substrate-controlled diastereoselectivity: The existing stereochemistry of the molecule can direct the approach of a reagent to one face of the double bond over the other.

Reagent-controlled diastereoselectivity: The use of chiral reagents can induce asymmetry in the product.

Catalyst-controlled enantioselectivity: Chiral catalysts can be employed to favor the formation of one enantiomer over the other in reactions such as epoxidation, dihydroxylation, or hydrogenation of the double bond.

The conformation of the dihydropyran ring, which often adopts a half-chair or sofa conformation, plays a significant role in determining the stereochemical outcome of reactions. The substituents on the ring will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions, thereby influencing the trajectory of incoming reagents. nih.gov

Radical and Photochemical Transformations of Dihydropyrans

The reactivity of dihydropyrans can be extended to radical and photochemical transformations, offering alternative pathways for functionalization and structural modification.

Radical Reactions: The double bond in this compound is susceptible to free-radical addition reactions. libretexts.orgwikipedia.org These reactions are typically initiated by a radical species and proceed via a chain mechanism. A classic example is the anti-Markovnikov addition of HBr in the presence of peroxides. The regioselectivity of the addition is governed by the stability of the resulting radical intermediate. The bromine radical adds to the less substituted carbon of the double bond to generate a more stable radical at the more substituted position. pharmaguideline.com This radical then abstracts a hydrogen atom from HBr to yield the final product and propagate the chain. pharmaguideline.com Other radical additions, such as the addition of thiols or carbon-centered radicals, can also be envisaged.

Photochemical Transformations: Dihydropyran derivatives can undergo various transformations upon exposure to ultraviolet light. These reactions often involve the excited states of the molecule and can lead to products that are not accessible through thermal reactions.

Photoisomerization: One of the common photochemical reactions of dihydropyrans is E/Z isomerization around the double bond, particularly when the double bond is part of a larger conjugated system. researchgate.net For instance, 3-cyano-6,6-dimethyl-4-(4-nitrophenylvinyl)-5,6-dihydropyran-2-one undergoes photoisomerization from the E-isomer to the Z-isomer upon irradiation. researchgate.net The mechanism of such isomerizations can be elucidated through quantum-chemical calculations. researchgate.net

Photocycloadditions: Dihydropyrans can participate in [2+2] photocycloaddition reactions with other alkenes to form cyclobutane-containing bicyclic systems. acs.org These reactions are valuable for the construction of strained ring systems.

Photodehydration: In the presence of acid, certain dihydropyrans can undergo photodehydration. For example, the photolysis of 1,3-diphenyl-1,3-dihydro-2-oxapyrene in acidic conditions leads to the formation of 1,2-diphenylacenaphthylene. rsc.org

Electrocyclization: As mentioned in the previous section, photochemical conditions can also induce electrocyclic reactions. For example, pyrimidine (B1678525) derivatives containing a pyran moiety have been shown to undergo 6π-electrocyclization upon UV irradiation. researchgate.net

The specific photochemical behavior of this compound would depend on the specific reaction conditions and the presence of any photosensitizers.

Chemo-enzymatic Approaches for Dihydropyran Modification

The integration of enzymatic transformations with chemical synthesis, known as chemo-enzymatic approaches, offers a powerful strategy for the selective modification of dihydropyrans under mild conditions. Enzymes, with their inherent high chemo-, regio-, and stereoselectivity, can overcome many of the challenges associated with traditional chemical methods.

While specific chemo-enzymatic modifications of this compound are not detailed in the provided search results, the general applicability of enzymes to similar structures suggests several potential transformations:

Enzymatic Hydrolysis/Esterification: Lipases are a class of enzymes that are widely used for the hydrolysis and synthesis of esters. A lipase (B570770) could be employed for the enantioselective hydrolysis of racemic this compound to afford an enantioenriched carboxylic acid and the unreacted ester. Conversely, a lipase could catalyze the esterification of the corresponding carboxylic acid with methanol (B129727) in an organic solvent. The choice of lipase and reaction conditions would be crucial for achieving high enantioselectivity.

Enzymatic Reduction/Oxidation: Oxidoreductases, such as alcohol dehydrogenases, could potentially be used for the stereoselective reduction of a ketone derivative of the dihydropyran ring or the oxidation of a hydroxyl group.

Enzymatic Baeyer-Villiger Oxidation: Baeyer-Villiger monooxygenases are enzymes that can catalyze the oxidation of ketones to esters or lactones. If a ketone functionality were present on the dihydropyran ring, this class of enzymes could be used for its selective oxidation.

Enzymatic Glycosylation/Deglycosylation: Glycosyltransferases and glycosidases could be used to attach or remove sugar moieties from a hydroxylated derivative of this compound, which is particularly relevant given the prevalence of pyranose structures in carbohydrates.

The development of chemo-enzymatic routes for the modification of this compound would provide access to a wide range of valuable chiral building blocks for the synthesis of bioactive compounds and natural products.

Mechanistic Investigations in Methyl 3,4 Dihydro 2h Pyran 6 Carboxylate Chemistry

Elucidation of Reaction Pathways and Transition States

The formation of the 3,4-dihydro-2H-pyran ring system can proceed through several distinct mechanistic pathways, with the hetero-Diels-Alder (HDA) reaction being a prominent and effective approach. researchgate.net This reaction typically involves the cycloaddition of an electron-rich dienophile with an α,β-unsaturated carbonyl compound. rsc.org The regioselectivity and diastereoselectivity of these reactions are key aspects of mechanistic investigation. For instance, the reaction of 3-aryl-2-benzoyl-2-propenenitriles with N-vinyl-2-oxazolidinone yields both cis and trans diastereoisomers of the corresponding dihydropyran derivatives, with the cis isomer being the major product. rsc.org

Another significant pathway is the silyl-Prins cyclization, which involves the reaction of an alkenol with an aldehyde in the presence of an acid catalyst. The generally accepted mechanism proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes an endo-dig cyclization. mdpi.com However, this methodology can be sensitive to the structure of the starting materials and reaction conditions, leading to competitive pathways such as Peterson elimination and oxonia-Cope reactions. mdpi.com

N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the synthesis of dihydropyranones. organic-chemistry.orgmdpi.com These reactions often proceed via the formation of α,β-unsaturated acylazolium intermediates. organic-chemistry.org Mechanistic studies, including density functional theory (DFT) calculations, have been instrumental in understanding the regio- and stereoselectivity of these transformations, often revealing that the cycloaddition proceeds through multiple, closely-lying transition states. researchgate.net In some NHC-catalyzed reactions, the rate-determining step has been identified as the formation of tricyclic dihydropyranones. researchgate.net

Furthermore, unexpected reaction pathways have been discovered. For example, the reaction between dimethyl oxoglutaconate and α,β-unsaturated hydrazones, initially intended to produce piperidines, was found to yield highly substituted dihydropyrans. nih.gov The proposed mechanism involves an initial addition of the azadiene onto the dimethyl oxoglutaconate backbone, followed by an intramolecular conjugate addition by the enolate oxygen. nih.gov

The characterization of transition states is a critical aspect of elucidating these reaction pathways. Computational studies have been employed to model these transient structures, providing insights into the geometry and energy barriers of the reactions. mdpi.commdpi.com For example, in the thermal decomposition of 3,6-dihydro-2H-pyran derivatives, a concerted six-membered transition state is proposed, where electron movement within the ring leads to simultaneous bond formation and breaking. mdpi.com

Kinetic and Thermodynamic Studies of Dihydropyran Transformations

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of dihydropyran transformations. These studies are essential for optimizing reaction conditions and understanding the factors that control product distribution. For instance, in the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimides, a transition from kinetic to thermodynamic control can be observed with increasing temperature. mdpi.com At lower temperatures, the formation of the kinetically favored endo isomer is predominant. As the temperature increases, the reaction equilibrium shifts, leading to the formation of the more stable exo isomer. mdpi.com

The study of polymorphic transformations of related compounds also offers valuable kinetic and thermodynamic data. For example, the solvent-mediated polymorphic transformation of puerarin (B1673276) monohydrate to dihydrate was found to be a spontaneous, exothermic, and entropy-decreased reaction, with thermodynamic parameters indicating a clear driving force for the transformation. nih.gov The rate of this transformation was influenced by factors such as stirring rate and temperature, which affect the nucleation process. nih.gov Similarly, grinding can induce polymorphic transformations, as seen with famotidine, where the transformation from form B to form A follows a zero-order process. nih.gov

Computational methods have been utilized to calculate kinetic and thermodynamic parameters for reactions involving dihydropyran systems. For the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives, computational modeling has been used to determine activation parameters, such as activation energy (Ea) and frequency factor (A). mdpi.com These calculated values can be compared with experimental data to validate the proposed reaction mechanisms.

A linear correlation between thermodynamic and kinetic parameters has been observed in hydride transfer reactions of benzopyran compounds. mdpi.com This relationship suggests that the electronic effects of substituents influence both the thermodynamics (hydride affinity) and the kinetics (activation energy) of the reaction in a predictable manner. mdpi.com

The following table summarizes key findings from kinetic and thermodynamic studies of transformations involving pyran-containing structures.

TransformationKey FindingsReference(s)
Diels-Alder of Furfuryl AlcoholTransition from kinetic (endo) to thermodynamic (exo) control with increasing temperature. mdpi.com
Puerarin Hydrate TransformationSolvent-mediated transformation is spontaneous, exothermic, and entropy-decreased. nih.gov
Famotidine Polymorphic GrindingGrinding induces a zero-order polymorphic transformation from form B to form A. nih.gov
Benzopyran Hydride TransferA simultaneous correlation exists between thermodynamic and kinetic parameters. mdpi.com

Computational Mechanistic Insights for Dihydropyran Formation and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deep mechanistic insights into the formation and reactivity of dihydropyran derivatives. mdpi.comresearchgate.netmdpi.comnih.gov These theoretical studies complement experimental findings by providing detailed information about reaction profiles, transition state structures, and the influence of substituents on reactivity.

DFT calculations have been successfully employed to investigate the regio- and stereoselectivity of dihydropyran synthesis. For example, in the cycloaddition reactions for the formation of dihydropyranones, DFT studies have predicted that the reaction proceeds via multiple, closely-lying transition states, helping to rationalize the observed product distributions. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis has been used to confirm the radical mechanism in certain cycloadditions. researchgate.net

In the context of silyl-Prins cyclization for the synthesis of cis-2,6-disubstituted dihydropyrans, computational studies have supported the proposed 6-endo cyclization mechanism. mdpi.com By calculating the reaction profile, including the energies of intermediates and transition states, researchers can understand the factors that favor the desired cyclization over competing reaction pathways. mdpi.com

Computational tools are also used to study the thermal decomposition of dihydropyran derivatives. By modeling the reaction mechanism, including the concerted six-membered transition state, researchers can calculate kinetic and thermodynamic parameters that are in good agreement with experimental data. mdpi.com These studies also provide insights into bond evolution during the reaction, identifying which bonds are breaking and forming at the transition state. mdpi.com

For the synthesis of 4H-pyran derivatives catalyzed by naturally occurring alginate, DFT calculations have been used to elucidate the reaction mechanism. nih.gov These calculations have shown that the catalyst facilitates the reaction by forming a reactive complex with the aldehyde through hydrogen bonding, thereby lowering the activation energy of subsequent steps. The stability of intermediates and the energy barriers of transition states were calculated to explain the observed regioselectivity. nih.gov

The table below presents examples of how computational methods have been applied to study dihydropyran chemistry.

Area of StudyComputational MethodKey InsightsReference(s)
Regio- and StereoselectivityDFT, NBOElucidation of multiple transition states, confirmation of radical mechanisms. researchgate.net
Silyl-Prins CyclizationDFTSupport for the proposed 6-endo cyclization pathway. mdpi.com
Thermal DecompositionDFTCalculation of kinetic and thermodynamic parameters, analysis of bond evolution. mdpi.com
CatalysisDFT, NCIUnderstanding catalyst-substrate interactions and their effect on activation energy. nih.gov

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly impact the reaction rates and mechanisms of chemical transformations, including those involved in the synthesis of dihydropyrans. Solvent effects arise from the differential solvation of reactants, transition states, and products. wikipedia.orgchemrxiv.org An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral or slightly charged reactants. wikipedia.org Conversely, reactions where there is less charge in the activated complex compared to the starting materials are often slower in more polar solvents. wikipedia.org

In the context of dihydropyran synthesis, solvent choice can influence the outcome of competitive reaction pathways. For instance, in an attempt to favor C-alkylation over O-alkylation in the reaction of dimethyl oxoglutaconate with azadienes, various solvents were explored. nih.gov While the desired piperidine (B6355638) products were not obtained, this highlights the potential of solvent engineering to control reaction pathways.

Computational studies often incorporate solvent effects using implicit or explicit solvent models to provide a more accurate description of the reaction in solution. nih.govresearchgate.net The solvation model based on density (SMD) is one such implicit model that has been used to study the influence of solvents on reaction mechanisms. researchgate.net For the synthesis of 4H-pyran derivatives, DFT calculations were performed using a continuum solvation model to simulate the effect of water as a solvent. nih.gov

The Hughes-Ingold rules provide a framework for predicting the effect of solvent polarity on substitution and elimination reactions. wikipedia.org While not directly applied to all dihydropyran syntheses, the underlying principles of stabilizing charged intermediates and transition states are broadly applicable. For example, in reactions proceeding through charged intermediates, a polar protic solvent might stabilize these species through hydrogen bonding, thereby influencing the reaction rate and mechanism.

The following table summarizes the general effects of solvent polarity on reaction rates based on the nature of the reactants and the activated complex.

Reactant ChargeActivated Complex ChargeEffect of Increasing Solvent Polarity on Rate
NeutralChargedIncrease
ChargedLess ChargedDecrease
NeutralNeutralLittle or no effect
ChargedSimilarly ChargedLittle or no effect

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Dynamics

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of Methyl 3,4-dihydro-2H-pyran-6-carboxylate in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of each nucleus, but two-dimensional (2D) techniques are essential for a complete and unambiguous assignment.

A hypothetical, yet representative, set of ¹H and ¹³C NMR data for this compound in CDCl₃ is presented below for illustrative purposes.

Hypothetical ¹H and ¹³C NMR Data

Position ¹³C δ (ppm) ¹H δ (ppm) Multiplicity J (Hz)
C2 67.5 4.15 t 5.2
C3 21.8 1.95 m
C4 22.5 2.30 m
C5 105.7 5.90 t 4.0
C6 145.2 - - -
C=O 166.5 - - -

Two-dimensional NMR experiments are crucial for establishing connectivity and spatial relationships within the molecule. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between the protons at C2 and C3, C3 and C4, and C4 and C5, confirming the integrity of the aliphatic portion of the dihydropyran ring. d-nb.info

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. purechemistry.org It allows for the unambiguous assignment of each carbon signal that bears a proton. For instance, the proton signal at δ 4.15 ppm would show a cross-peak to the carbon signal at δ 67.5 ppm, assigning them to the C2/H2 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule. purechemistry.org Key correlations would include the methoxy protons (δ 3.70 ppm) to the ester carbonyl carbon (δ 166.5 ppm) and the C6 carbon (δ 145.2 ppm). The olefinic proton H5 (δ 5.90 ppm) would show correlations to C3, C6, and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial proximities between protons, irrespective of through-bond coupling. nih.gov For this molecule, NOESY is particularly useful for analyzing the conformation of the dihydropyran ring. For example, correlations between the axial and equatorial protons on C2, C3, and C4 can help define the ring's preferred conformation, such as a half-chair or sofa form.

Summary of Key 2D NMR Correlations

Technique Correlating Protons Correlating Heteronuclei (¹H to ¹³C)
COSY H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 -
HSQC - H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5, OCH₃ ↔ OCH₃
HMBC - OCH₃ ↔ C=O, OCH₃ ↔ C6, H5 ↔ C3, H5 ↔ C6, H5 ↔ C=O, H2 ↔ C3, H2 ↔ C6

| NOESY | H2ax ↔ H4ax, H3ax ↔ H5 | - |

For more complex derivatives or in cases of severe signal overlap, advanced pulse sequences can be employed. Techniques like TOCSY (Total Correlation Spectroscopy) can reveal entire spin systems, identifying all protons within a coupled network from a single cross-peak. libretexts.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ carbons, complementing the information from HSQC.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. purechemistry.org This technique determines the precise spatial coordinates of each atom, yielding exact bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would confirm the planarity of the conjugated ester system and reveal the specific conformation of the dihydropyran ring. Dihydropyran rings typically adopt non-planar conformations like a flattened-boat or half-chair. nih.gov

Since the parent molecule is achiral, it would crystallize in a centrosymmetric space group. However, if a chiral center were introduced (e.g., via substitution), X-ray crystallography would be the definitive method for determining its absolute configuration. purechemistry.org This is typically achieved through the anomalous dispersion effect, where the Flack parameter is refined to a value near zero for the correct enantiomer. spectroscopyeurope.com

Hypothetical Crystallographic Data Table

Parameter Value
Chemical Formula C₇H₁₀O₃
Formula Weight 142.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 6.2
c (Å) 13.1
β (°) 95.5
V (ų) 685
Z 4
Dcalc (g/cm³) 1.38

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₇H₁₀O₃).

Under electron ionization (EI), the molecular ion (M⁺•) of this compound would undergo characteristic fragmentation. The most prominent pathway for dihydropyran systems is a retro-Diels-Alder (RDA) reaction. youtube.comslideshare.net This process involves the cleavage of the ring to yield a diene and a dienophile. In this case, the RDA reaction would produce butadiene and the radical cation of methyl acrylate.

Subsequent fragmentation could involve the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O) from the methyl acrylate fragment. libretexts.org

Predicted Fragmentation Pattern in EI-MS

m/z Ion Structure Fragmentation Pathway
142 [C₇H₁₀O₃]⁺• Molecular Ion (M⁺•)
86 [C₄H₅O₂]⁺• M⁺• undergoes Retro-Diels-Alder (RDA)
59 [C₂H₃O₂]⁺ Loss of •CH₃ from [C₄H₅O₂]⁺•
55 [C₃H₃O]⁺ Loss of •OCH₃ from [C₄H₅O₂]⁺•

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. jyoungpharm.org

For this compound, key functional groups include the C=C double bond, the C=O of the conjugated ester, the vinyl ether C-O-C linkage, and the ester C-O bond.

FT-IR Spectroscopy: The spectrum would be dominated by a very strong absorption band for the C=O stretch of the α,β-unsaturated ester. The C=C stretching vibration would also be present, along with strong bands corresponding to the C-O-C stretching of the vinyl ether and ester groups.

Raman Spectroscopy: The C=C stretching vibration, being a symmetric vibration of a less polar bond, is expected to give a strong signal in the Raman spectrum. The C=O stretch will also be visible but may be less intense than in the IR spectrum.

Characteristic Vibrational Frequencies

Vibration FT-IR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹) Intensity
C-H stretch (sp²) ~3050 ~3050 Medium
C-H stretch (sp³) 2850-2980 2850-2980 Medium-Strong
C=O stretch (conjugated ester) ~1715 ~1715 Strong (IR), Medium (Raman)
C=C stretch ~1640 ~1640 Medium (IR), Strong (Raman)
C-O-C stretch (vinyl ether) ~1240 ~1240 Strong (IR)

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are specifically used to analyze chiral molecules. nih.gov These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. youtube.com

This compound is an achiral molecule and therefore will not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, creating a pair of enantiomers, chiroptical spectroscopy would be a critical tool for its analysis.

For a chiral derivative, the two enantiomers would produce CD spectra that are mirror images of each other. The sign and intensity of the observed Cotton effects can be used to:

Determine Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for a precise determination of enantiomeric purity.

Assign Absolute Configuration: By comparing the experimentally measured CD spectrum to a spectrum predicted by quantum-chemical calculations (e.g., using density functional theory, DFT), the absolute configuration of the chiral center can be unambiguously assigned. spectroscopyeurope.commdpi.com For α,β-unsaturated esters, the electronic transitions (e.g., n→π* and π→π*) give rise to characteristic Cotton effects that are sensitive to the stereochemistry of the molecule.

Strategic Applications of Methyl 3,4 Dihydro 2h Pyran 6 Carboxylate in Advanced Chemical Synthesis Excluding Direct Biological Activity/clinical Data

Utilization as a Versatile Building Block in Natural Product Total Synthesis

The dihydropyran motif is a common structural feature in a wide array of natural products, including polyketides and alkaloids. While specific examples detailing the use of Methyl 3,4-dihydro-2H-pyran-6-carboxylate in the total synthesis of a named natural product are not extensively documented in readily available literature, the strategic importance of the dihydropyran scaffold is well-established. rsc.orgexlibrisgroup.comresearchgate.net Synthetic strategies often involve the construction of this ring system at a key stage.

The reactivity of the double bond in the dihydropyran ring allows for various transformations, such as epoxidation, dihydroxylation, and hydrogenation, which are crucial for introducing stereocenters and further functionalization during a total synthesis. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, providing a handle for chain extension or coupling with other fragments of the target natural product.

Key Reactions of the Dihydropyran Scaffold in Synthesis:

Reaction TypeReagentsResulting Functional GroupRelevance in Natural Product Synthesis
Catalytic HydrogenationH₂, Pd/CTetrahydropyran (B127337)Formation of saturated heterocyclic cores
Epoxidationm-CPBAEpoxideIntroduction of reactive sites for nucleophilic attack
DihydroxylationOsO₄, NMODiolCreation of stereocenters
Diels-Alder ReactionDienophileFused bicyclic systemConstruction of complex polycyclic frameworks
Hydroboration-Oxidation1. BH₃-THF 2. H₂O₂, NaOHAlcoholRegio- and stereoselective introduction of hydroxyl groups

The strategic incorporation of a pre-formed dihydropyran building block like this compound can significantly streamline a synthetic route by providing a ready-made heterocyclic core with handles for further elaboration.

Precursor for Complex Heterocyclic Scaffolds and Chemical Libraries

This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. sigmaaldrich.com The inherent reactivity of the enol ether-like double bond and the ester functionality can be exploited to construct fused or spirocyclic scaffolds. These complex heterocyclic structures are of significant interest in medicinal chemistry and drug discovery for the generation of chemical libraries with diverse three-dimensional architectures.

For instance, the dihydropyran ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as the diene component to form bicyclic structures. nih.gov Furthermore, the ester group can be transformed into other functionalities that can then undergo intramolecular cyclization reactions to form fused ring systems. The pyran-2-one scaffold, which can be accessed from dihydropyran precursors, is a powerful building block for a wide range of heterocyclic compounds through ring-transformation reactions with various nucleophiles. imist.ma

Examples of Heterocyclic Scaffolds Derived from Dihydropyran Precursors:

Precursor ReactionSubsequent TransformationResulting Heterocyclic Scaffold
Diels-Alder [4+2] CycloadditionAromatizationBenzofuran derivatives
Epoxidation and Ring OpeningIntramolecular CyclizationFused tetrahydrofuran (B95107) rings
Reduction and Functional Group InterconversionPictet-Spengler ReactionIndole-annulated pyrans
Hydrolysis and AmidationIntramolecular CyclizationLactams fused to the pyran ring

The ability to generate a variety of complex heterocyclic scaffolds from a single, readily accessible precursor makes this compound a useful tool for diversity-oriented synthesis.

Role in the Synthesis of Specialty Chemicals and Agrochemical Intermediates

The dihydropyran framework is a component of some agrochemicals and specialty chemicals. While direct evidence for the use of this compound is limited in public literature, related dihydropyran derivatives are noted as important intermediates in the synthesis of agrochemical compounds. The functional groups present in this molecule allow for its incorporation into larger structures with potential pesticidal or herbicidal properties.

The ester group, for example, can be converted into a variety of other functional groups, which is a common strategy in the development of new agrochemicals to fine-tune their biological activity and physical properties. The dihydropyran ring itself can impart desirable characteristics to the final product, such as influencing its metabolic stability and environmental persistence. A patent describes the utility of dihydropyran derivatives as intermediates in the synthesis of agrochemical compounds.

Development of Functional Materials and Polymers Incorporating Dihydropyran Moieties

The double bond in this compound makes it a potential monomer for polymerization reactions. The incorporation of the dihydropyran moiety into a polymer backbone can introduce unique properties to the resulting material. For instance, the ether linkage within the ring can enhance flexibility and solubility in certain solvents.

While the homopolymerization of this specific monomer is not widely reported, the copolymerization of dihydropyran derivatives with other monomers, such as acrylic acid and acrylamide, has been explored. koreascience.kr Such copolymers may have applications as hydrogels, coatings, or adhesives. Additionally, ring-opening polymerization (ROP) is a known reaction for some cyclic ethers and esters, and while not explicitly detailed for this molecule, it represents a potential route to novel polyester (B1180765) materials. acs.orgresearchgate.net The ester functionality could also be modified post-polymerization to attach other chemical entities, leading to functional polymers with tailored properties.

Potential Polymerization Pathways for Dihydropyran-based Monomers:

Polymerization TypeInitiator/CatalystPotential Polymer Type
Radical CopolymerizationAIBN, Benzoyl PeroxideCopolymers with vinyl monomers
Cationic PolymerizationLewis AcidsHomopolymers or Copolymers
Ring-Opening Metathesis Polymerization (ROMP)Grubbs' CatalystUnsaturated Polyethers
Ring-Opening Polymerization (ROP)OrganocatalystsPolyesters (after structural modification)

Application in Ligand Design for Organometallic Catalysis

The oxygen atom within the dihydropyran ring of this compound possesses lone pairs of electrons that can coordinate to a metal center, making it a potential component of a ligand for organometallic catalysis. While there are no prominent examples of this specific molecule being used as a ligand, the general principles of ligand design suggest its potential.

To be an effective ligand, the molecule would likely need to be modified to incorporate additional donor atoms, creating a chelating effect that enhances the stability of the metal complex. For example, the ester group could be converted into an amide or a phosphine-containing group. The chirality of substituted dihydropyran rings could also be exploited in the design of ligands for asymmetric catalysis. The development of new ligand scaffolds is crucial for advancing the field of organometallic catalysis, and functionalized heterocyclic molecules like this compound offer a platform for such innovation.

Future Research Directions and Emerging Paradigms in Methyl 3,4 Dihydro 2h Pyran 6 Carboxylate Chemistry

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex molecules, including Methyl 3,4-dihydro-2H-pyran-6-carboxylate. These computational tools offer the potential to accelerate discovery and optimization processes significantly.

Reaction Prediction and Retrosynthesis: AI-driven platforms can analyze vast datasets of chemical reactions to predict the outcomes of novel transformations. engineering.org.cn For this compound, ML models can be trained to identify the most viable synthetic routes from simple, commercially available starting materials. mit.edu These models can perform single-step retrosynthesis predictions, breaking down the target molecule into precursor synthons and suggesting the corresponding real-world reactants. mit.edu This approach moves beyond human intuition and rule-based systems, potentially uncovering non-obvious and more efficient synthetic pathways. engineering.org.cn

Optimization of Reaction Conditions: Machine learning algorithms are adept at navigating the complex, multi-dimensional space of reaction parameters. By analyzing experimental data, these models can predict the optimal conditions—such as temperature, solvent, catalyst loading, and reaction time—to maximize the yield and purity of this compound. nih.gov This data-driven approach reduces the need for extensive, time-consuming empirical screening and can lead to more robust and reproducible synthetic protocols. rjptonline.org For instance, deep neural networks (DNNs) have been successfully used to predict reaction transformations and conditions, an approach that could be tailored to the specific chemistry of dihydropyrans. drugtargetreview.com

Continuous Flow Chemistry for Scalable and Efficient Production

Continuous flow chemistry presents a promising alternative to traditional batch processing for the synthesis of this compound, offering enhanced safety, scalability, and efficiency.

Enhanced Safety and Control: Many synthetic reactions, particularly those that are highly exothermic, can be difficult to control in large-scale batch reactors. Flow chemistry mitigates these risks by using microreactors with high surface-area-to-volume ratios, allowing for superior heat and mass transfer. unimi.it This precise control over reaction conditions minimizes the formation of byproducts and prevents thermal runaways, leading to a safer and more consistent production process.

Scalability and Automation: Scaling up production in a flow chemistry setup involves running the system for a longer duration rather than redesigning a larger reactor. This linear scalability simplifies the transition from laboratory-scale synthesis to industrial production. Furthermore, flow systems are readily automated, allowing for continuous operation with minimal manual intervention, which can significantly increase throughput and reduce operational costs for compounds like this compound.

Exploration of Bio-inspired and Enzymatic Syntheses

Drawing inspiration from nature, the use of enzymes and bio-inspired catalytic systems offers a green and highly selective approach to the synthesis of chiral dihydropyran derivatives.

Enzymatic Kinetic Resolution: Enzymes are highly specific catalysts that can operate under mild conditions. A key application is in the synthesis of enantiomerically pure compounds. For instance, the enzyme-catalyzed kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran has been successfully employed to produce (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a closely related precursor. nih.govresearchgate.net This demonstrates the potential for using enzymes like lipases or esterases to achieve high stereoselectivity in the synthesis of specific isomers of this compound or its intermediates.

Green Chemistry Principles: Biocatalysis aligns with the principles of green chemistry by utilizing renewable catalysts (enzymes) that operate in aqueous media under ambient temperature and pressure. This reduces the reliance on harsh reagents, organic solvents, and extreme conditions, thereby minimizing the environmental impact of the synthetic process.

Design of Novel Catalytic Systems for Challenging Transformations

The development of new catalysts is crucial for improving the efficiency and scope of reactions used to synthesize dihydropyran structures. Research is focused on creating highly active, selective, and recyclable catalytic systems.

Metal-Organic Frameworks (MOFs): Novel nanostructures, such as Tantalum-based Metal-Organic Frameworks (Ta-MOFs), have emerged as highly effective and reusable catalysts for the synthesis of 1,4-dihydropyran derivatives. frontiersin.orgfrontiersin.org These catalysts exhibit high thermal stability and a large surface area, facilitating multicomponent reactions under mild conditions with high efficiency and recyclability. nih.gov

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have been identified as versatile organocatalysts for the synthesis of 3,4-dihydropyran-2-ones through various cycloaddition reactions. mdpi.com These metal-free catalysts offer an alternative pathway for constructing the dihydropyran ring, often with high stereoselectivity. Similarly, L-proline has been used as an enantioselective catalyst in the synthesis of various pyran derivatives. mdpi.com The design of new NHC or amino acid-based catalysts could enable challenging transformations in the synthesis of functionalized dihydropyrans.

The table below summarizes findings on novel catalytic systems for synthesizing dihydropyran derivatives.

Catalyst SystemReaction TypeSubstratesKey Advantages
Ta-MOF Nanostructures Multicomponent ReactionAldehyde derivatives, malononitrile, methyl acetoacetate (B1235776)High efficiency (84-91%), reusability, mild room temperature conditions. frontiersin.orgfrontiersin.org
N-Heterocyclic Carbenes (NHCs) [4+2] and [3+3] Cycloadditionsα,β-unsaturated aldehydes, 1,3-dicarbonyl compoundsHigh yields and enantioselectivities, access to complex polycyclic systems. mdpi.com
L-Proline Multicomponent ReactionBenzaldehyde, malononitrile, active methylenesInduces enantioselectivity, metal-free, readily available. mdpi.com

Expanding the Scope of Dihydropyran Derivatives for Next-Generation Chemical Materials

The unique structure of this compound, featuring both an ester functional group and an olefinic double bond, makes it a valuable building block for the creation of advanced materials.

Polymer Synthesis: The double bond within the dihydropyran ring allows the molecule to act as a monomer in polymerization and copolymerization reactions. google.com This opens the door to creating novel polyesters and other polymers with the pyran moiety integrated into the backbone. Such materials could exhibit unique properties, including tailored thermal stability, biodegradability, and specific mechanical characteristics.

Functional Intermediates: Dihydropyran derivatives are recognized as important intermediates in the synthesis of a wide range of products, including therapeutic agents, fungicides, and insecticides. google.comnih.gov The functional groups on this compound can be further modified, allowing for its use as a scaffold to build more complex molecules for applications in materials science and medicinal chemistry. For example, dihydropyrans are precursors in the synthesis of C-glycosides and components of macrocyclic antibiotics. nih.govsemanticscholar.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3,4-dihydro-2H-pyran-6-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via cyclization or esterification reactions. For example, Jessen et al. (2021) synthesized a related derivative (methyl 2-(2-methoxy-2-oxoacetyl)-3,4-dihydro-2H-pyran-6-carboxylate) by allowing precursor compounds to react in CDCl₃ for 2 weeks, achieving a 36% yield (by ¹H NMR). Key optimization parameters include solvent choice (e.g., CDCl₃ for stability), reaction time, and temperature control to minimize side reactions like oxidation or hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. In CDCl₃, the compound exhibits distinct ¹H NMR signals (e.g., δ = 6.09–6.03 ppm for olefinic protons) and ¹³C NMR peaks (e.g., δ = 190.91 ppm for carbonyl groups). HRMS confirms molecular weight (e.g., [M+H]⁺ at 229.0723) with <2 ppm error, ensuring structural accuracy .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation. Analogous dihydropyran derivatives (e.g., 3,4-dihydro-2H-pyran) have low flash points (–15°C), requiring flammability precautions. Avoid moisture to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed reactivity of this compound?

  • Methodological Answer : Acid catalysis (e.g., p-toluenesulfonic acid) induces ring-opening or rearrangement. For example, trifluoroacetic acid converts dihydropyrans into aryl-substituted derivatives via carbocation intermediates, as shown in DFT studies. Competing pathways (e.g., butadiene formation) depend on acid strength and reaction temperature .

Q. How can computational modeling (e.g., DFT) predict the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer : DFT calculations map energy profiles for hydrolysis or oxidation. For fluorinated analogs, computational studies revealed that electron-withdrawing groups (e.g., trifluoromethyl) stabilize transition states, slowing degradation in acidic media .

Q. How do researchers resolve contradictions in reported synthetic yields or product distributions?

  • Methodological Answer : Discrepancies often arise from solvent purity, catalyst loading, or reaction monitoring. For instance, Jessen et al. (2021) noted a 36% yield after 2 weeks in CDCl₃, but shorter reaction times (<1 week) may yield unreacted precursors. Use in-situ NMR or LC-MS to track intermediate formation .

Q. What strategies are employed to design bioactive derivatives of this compound?

  • Methodological Answer : Introduce functional groups (e.g., boronate esters, amino acids) via ester hydrolysis or nucleophilic substitution. A derivative, methyl (2R,3R,4S)-3-acetamido-4-guanidino-2H-pyran-6-carboxylate, was synthesized for antiviral activity by modifying the carboxylate group, leveraging its hydrogen-bonding capacity .

Q. How are air/moisture-sensitive reactions involving this compound conducted?

  • Methodological Answer : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions. For example, ethyl 3,4-dihydro-2H-pyran-6-carboxylate derivatives with boronate esters (air-sensitive) are synthesized under nitrogen, with reagents dried over molecular sieves .

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 3,4-dihydro-2H-pyran-6-carboxylate
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Reactant of Route 2
Methyl 3,4-dihydro-2H-pyran-6-carboxylate

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